molecular formula C15H12ClN3OS B2506778 3-(2-chloropyridin-3-yl)-1-[(2E)-3-phenylprop-2-enoyl]thiourea CAS No. 1321751-82-9

3-(2-chloropyridin-3-yl)-1-[(2E)-3-phenylprop-2-enoyl]thiourea

Cat. No.: B2506778
CAS No.: 1321751-82-9
M. Wt: 317.79
InChI Key: HTQKJWCZGNOEMM-CMDGGOBGSA-N
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Description

3-(2-chloropyridin-3-yl)-1-[(2E)-3-phenylprop-2-enoyl]thiourea is a synthetic organic compound that belongs to the class of thiourea derivatives. This compound is characterized by the presence of a chloropyridinyl group, a phenylprop-2-enoyl group, and a thiourea moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chloropyridin-3-yl)-1-[(2E)-3-phenylprop-2-enoyl]thiourea typically involves the reaction of 2-chloropyridine-3-amine with phenylprop-2-enoyl isothiocyanate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the thiourea linkage. The reaction mixture is usually stirred at room temperature for several hours until the desired product is obtained .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(2-chloropyridin-3-yl)-1-[(2E)-3-phenylprop-2-enoyl]thiourea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiourea moiety can yield sulfinyl or sulfonyl derivatives, while nucleophilic substitution can lead to a variety of substituted pyridinyl derivatives .

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

    Medicine: Preliminary studies suggest that it may possess anticancer, antifungal, and antibacterial properties.

    Industry: It can be used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-(2-chloropyridin-3-yl)-1-[(2E)-3-phenylprop-2-enoyl]thiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds with active sites of enzymes or receptors, inhibiting their activity. The chloropyridinyl and phenylprop-2-enoyl groups contribute to the compound’s binding affinity and specificity. The exact molecular pathways involved depend on the specific biological target being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-chloropyridin-3-yl)-1-[(2E)-3-phenylprop-2-enoyl]thiourea is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both the chloropyridinyl and phenylprop-2-enoyl groups enhances its potential as a versatile compound for various applications .

Properties

IUPAC Name

(E)-N-[(2-chloropyridin-3-yl)carbamothioyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3OS/c16-14-12(7-4-10-17-14)18-15(21)19-13(20)9-8-11-5-2-1-3-6-11/h1-10H,(H2,18,19,20,21)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTQKJWCZGNOEMM-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC(=S)NC2=C(N=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC(=S)NC2=C(N=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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